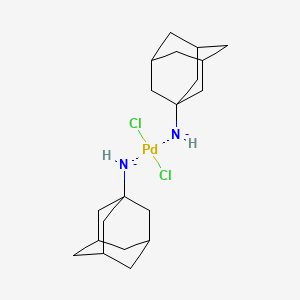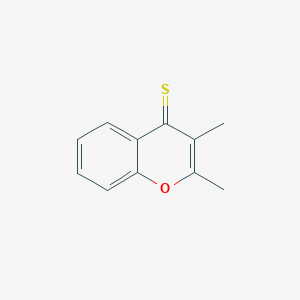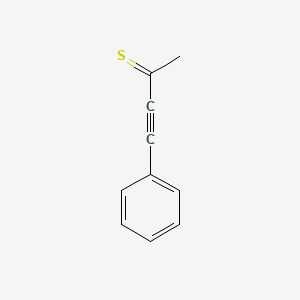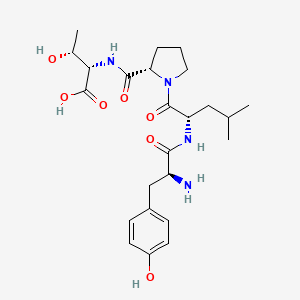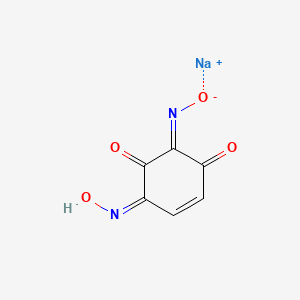
5-Cyclohexene-1,2,3,4-tetrone, 1,3-dioxime, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclohexene-1,2,3,4-tetrone, 1,3-dioxime, monosodium salt is a chemical compound with the molecular formula C6H3N2O4.Na. It is characterized by its unique structure, which includes a cyclohexene ring with multiple ketone and oxime groups.
Preparation Methods
The synthesis of 5-Cyclohexene-1,2,3,4-tetrone, 1,3-dioxime, monosodium salt can be achieved through several methods. One common approach involves the reaction of rhodizonic acid with sodium hydroxide to form the sodium salt. The reaction typically requires careful control of temperature and pH to ensure the desired product is obtained . Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity.
Chemical Reactions Analysis
5-Cyclohexene-1,2,3,4-tetrone, 1,3-dioxime, monosodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of additional ketone groups, while reduction could result in the conversion of oxime groups to amines .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, researchers are exploring its potential as a therapeutic agent due to its unique chemical properties. Industrial applications include its use in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 5-Cyclohexene-1,2,3,4-tetrone, 1,3-dioxime, monosodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound’s oxime groups can form stable complexes with metal ions, which may influence various biochemical pathways. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, which are crucial for many biological functions .
Comparison with Similar Compounds
Similar compounds to 5-Cyclohexene-1,2,3,4-tetrone, 1,3-dioxime, monosodium salt include rhodizonic acid and its derivatives. Rhodizonic acid, for example, shares a similar cyclohexene ring structure but differs in its functional groups.
Properties
CAS No. |
68083-36-3 |
|---|---|
Molecular Formula |
C6H3N2NaO4 |
Molecular Weight |
190.09 g/mol |
IUPAC Name |
sodium;(2E,6Z)-6-hydroxyimino-2-oxidoiminocyclohex-4-ene-1,3-dione |
InChI |
InChI=1S/C6H4N2O4.Na/c9-4-2-1-3(7-11)6(10)5(4)8-12;/h1-2,11-12H;/q;+1/p-1/b7-3-,8-5+; |
InChI Key |
AJIDYBCHZMTJDA-JPLGHBAPSA-M |
Isomeric SMILES |
C\1=CC(=O)/C(=N\[O-])/C(=O)/C1=N\O.[Na+] |
Canonical SMILES |
C1=CC(=O)C(=N[O-])C(=O)C1=NO.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


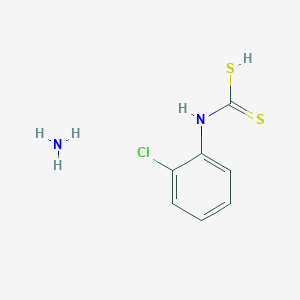
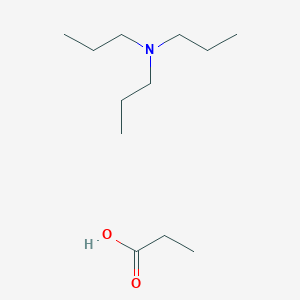
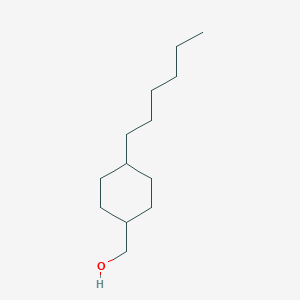
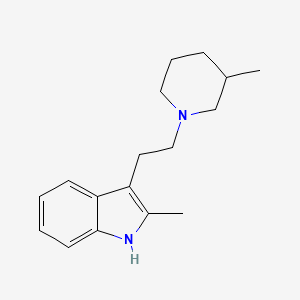

![5-Fluoro-1-{[2-(methylsulfanyl)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14473606.png)
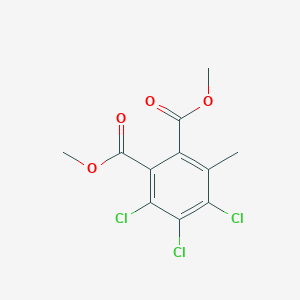

![beta-Alanine, N-[3-(acetylamino)-4-[(4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-, ethyl ester](/img/structure/B14473631.png)

